molecular formula C9H8F4N2O2 B12272275 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

Cat. No.: B12272275
M. Wt: 252.17 g/mol
InChI Key: LHACKWDOTMXCME-UHFFFAOYSA-N
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Description

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with a unique substitution pattern. Its structure features a benzoic acid core substituted at position 4 with fluorine and at position 5 with a 1-amino-2,2,2-trifluoroethyl group. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C9H8F4N2O2

Molecular Weight

252.17 g/mol

IUPAC Name

2-amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)

InChI Key

LHACKWDOTMXCME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated aromatic compound is reacted with an amino-trifluoroethyl reagent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

  • Structure : 4-fluoro and 5-cyclohexyloxy substitutions.
  • Properties : The cyclohexyloxy group adds steric bulk, reducing solubility compared to the target compound’s trifluoroethyl group. Molecular weight: 253.27 g/mol .

4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid

  • Structure : Trifluoroethyl group at position 4 (vs. position 5 in the target compound).

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid

  • Structure : tert-Butoxy group at position 3.
  • Properties : The tert-butoxy group increases hydrophobicity, contrasting with the polar trifluoroethyl-amine group. Molecular weight: 227.24 g/mol .
  • Stability: tert-Butoxy groups are metabolically stable, whereas the target compound’s amino group may undergo enzymatic modification .

Substituted Benzoic Acids with Trifluoromethyl Groups

2-Amino-5-(trifluoromethyl)benzoic acid

  • Structure : Trifluoromethyl group at position 4.
  • Similarity : 0.82 (structural similarity score).
  • Applications : Used in pharmaceutical intermediates; trifluoromethyl enhances lipophilicity and bioavailability .

2-Amino-4-(trifluoromethyl)benzoic acid

  • Structure : Trifluoromethyl at position 3.
  • Comparison : Positional isomerism impacts electronic effects, with the 4-substituted analogue likely having a lower pKa due to proximity to the carboxylic acid group .

Simple Fluorobenzoic Acid Derivatives

2-Amino-4-fluorobenzoic acid

  • Properties : Melting point: 188–196°C; molecular weight: 155.12 g/mol.
  • Contrast : Lacks the trifluoroethyl group, resulting in reduced electron-withdrawing effects and simpler synthesis .

2-Amino-5-fluorobenzoic acid

  • Properties : Melting point: 182–184°C; molecular weight: 155.12 g/mol.
  • Applications : Intermediate in antibiotic synthesis; less steric hindrance than the target compound .

Compounds with Mixed Functional Groups

Acifluorfen amine (2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid)

  • Structure: Phenoxy group with chloro and trifluoromethyl substituents.
  • Applications : Herbicide metabolite; highlights the role of trifluoromethyl groups in agrochemical activity .

2-Fluoro-5-(trifluoromethyl)aniline

  • Structure : Aniline derivative with trifluoromethyl and fluorine.
  • Reactivity: Amino group enables conjugation reactions, similar to the target compound’s amine functionality .

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~252.2* Not reported 4-F, 5-(1-amino-2,2,2-trifluoroethyl)
2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid 253.27 Not reported 4-F, 5-cyclohexyloxy
2-Amino-4-fluorobenzoic acid 155.12 188–196 4-F
2-Amino-5-(trifluoromethyl)benzoic acid 205.13 Not reported 5-CF₃

*Estimated based on structural formula.

Biological Activity

2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H10F4N2O2
  • Molecular Weight : 232.19 g/mol
  • IUPAC Name : 2-amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid

Synthesis

The synthesis of 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid derivatives with trifluoroethyl amines. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that derivatives of benzoic acids exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid showed activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acidE. coli32 µg/mL
2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acidS. aureus16 µg/mL

These results suggest a promising role in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

TreatmentIL-6 Production (pg/mL)% Inhibition
Control1000-
Compound (50 µM)30070%

This data indicates a significant reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory cytokines. The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Case Studies

A notable case study involved the administration of the compound in a murine model of inflammation. The results demonstrated a marked decrease in paw swelling and histological evidence of reduced inflammation compared to controls.

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